molecular formula C22H17N3O2S B15283751 2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B15283751
M. Wt: 387.5 g/mol
InChI Key: WPAVBSMOVJGMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as phthalic anhydride, and an amine derivative.

    Introduction of the Perimidinylmethyl Group: The perimidinylmethyl group can be introduced through a nucleophilic substitution reaction using a perimidinylmethyl halide and a thiol derivative.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halides, thiols, amines, and appropriate solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted isoindole derivatives.

Scientific Research Applications

2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: An isoindole derivative with immunomodulatory and anticancer properties.

    Pomalidomide: Another isoindole derivative with similar therapeutic applications.

Uniqueness

2-{2-[(1H-perimidin-2-ylmethyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the perimidinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[2-(1H-perimidin-2-ylmethylsulfanyl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H17N3O2S/c26-21-15-7-1-2-8-16(15)22(27)25(21)11-12-28-13-19-23-17-9-3-5-14-6-4-10-18(24-19)20(14)17/h1-10H,11-13H2,(H,23,24)

InChI Key

WPAVBSMOVJGMDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSCC3=NC4=CC=CC5=C4C(=CC=C5)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.